molecular formula C14H13N3O3S B14919771 N-{[2-(phenylacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

N-{[2-(phenylacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

Cat. No.: B14919771
M. Wt: 303.34 g/mol
InChI Key: MVYMFPNKRNEPAX-UHFFFAOYSA-N
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Description

N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is a complex organic compound with a unique structure that includes a phenylacetyl group, a hydrazino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE typically involves multiple steps. One common method includes the reaction of 2-furoyl chloride with phenylacetic acid hydrazide in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiocarbonyldiimidazole to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzyme active sites, potentially inhibiting their activity. The hydrazino group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. The furan ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    N~2~-{[2-(2-Thienylacetyl)hydrazino]carbothioyl}-2-furamide: Similar structure but with a thienyl group instead of a phenyl group.

    N~2~-{[2-(2-Methoxyphenoxy)acetyl]hydrazino}carbonothioyl}-2-furamide: Contains a methoxyphenoxy group instead of a phenyl group.

Uniqueness

N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylacetyl group enhances its potential for enzyme inhibition compared to similar compounds .

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

N-[[(2-phenylacetyl)amino]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C14H13N3O3S/c18-12(9-10-5-2-1-3-6-10)16-17-14(21)15-13(19)11-7-4-8-20-11/h1-8H,9H2,(H,16,18)(H2,15,17,19,21)

InChI Key

MVYMFPNKRNEPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CC=CO2

Origin of Product

United States

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